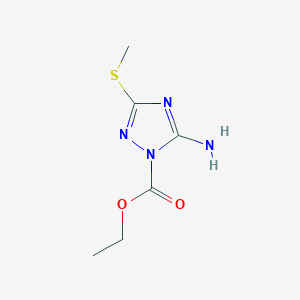
ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate is a heterocyclic compound that contains a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroacetate with thiosemicarbazide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated, acylated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate involves its interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins. The compound also modulates the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate: Similar structure but with a pyrazole ring instead of a triazole ring.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Contains a pyrazole ring and exhibits different reactivity due to the presence of a cyano group.
Uniqueness
Ethyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential for further functionalization .
Eigenschaften
Molekularformel |
C6H10N4O2S |
|---|---|
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
ethyl 5-amino-3-methylsulfanyl-1,2,4-triazole-1-carboxylate |
InChI |
InChI=1S/C6H10N4O2S/c1-3-12-6(11)10-4(7)8-5(9-10)13-2/h3H2,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
MUCFRFZJHKJHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C(=NC(=N1)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















